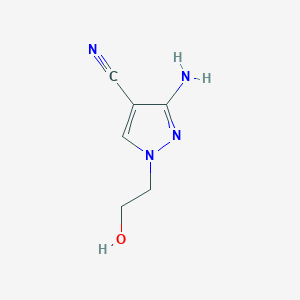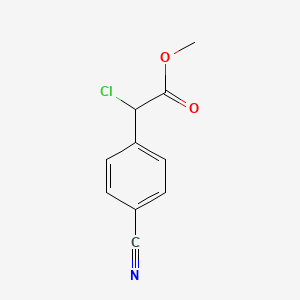![molecular formula C8H8N2O B1524595 3-Méthyl-1H-pyrrolo[3,2-b]pyridin-5-ol CAS No. 1190311-86-4](/img/structure/B1524595.png)
3-Méthyl-1H-pyrrolo[3,2-b]pyridin-5-ol
Vue d'ensemble
Description
“3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” is a chemical compound that has been used in the synthesis of potent VEGFR-2 inhibitors . It is a derivative of 7-Azaindole, which has been identified as an intermediate in the synthesis of Venetoclax (A112430), a potent and selective BCL-2 inhibitor .
Synthesis Analysis
The synthesis of “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” and its derivatives has been reported in several studies. For instance, one study described a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus Kinase 3 . In the chemical modification of compound 6, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 118.1359 .Applications De Recherche Scientifique
Inhibiteurs de kinase
Les azaindoles, y compris la 5-HYDROXY-3-METHYL-4-AZAINDOLE, ont été utilisés dans la conception d'inhibiteurs de kinase . Les inhibiteurs de kinase sont importants dans le traitement du cancer et d'autres maladies. Ils agissent en bloquant l'action d'un certain type de protéine kinase.
Inhibiteurs du récepteur du facteur de croissance des fibroblastes
Les dérivés de 1H-pyrrolo[2,3-b]pyridine, qui comprennent le 3-Méthyl-1H-pyrrolo[3,2-b]pyridin-5-ol, ont été utilisés pour créer des inhibiteurs puissants pour les récepteurs du facteur de croissance des fibroblastes (FGFR) . Les FGFR jouent un rôle crucial dans divers types de tumeurs, ce qui en fait une cible attrayante pour la thérapie anticancéreuse.
Inhibiteurs du VEGFR-2
Le this compound a été utilisé comme réactif dans la synthèse d'inhibiteurs puissants du VEGFR-2 . Le VEGFR-2 est un récepteur clé dans l'angiogenèse, la formation de nouveaux vaisseaux sanguins, un processus essentiel à la croissance des tumeurs cancéreuses.
Inhibiteurs du MPS1
L'échafaudage 1H-pyrrolo-pyridine, qui comprend le this compound, a été utilisé dans la conception d'inhibiteurs du MPS1 puissants et sélectifs . Le MPS1 est une protéine kinase impliquée dans la régulation de la division cellulaire, et son inhibition peut être bénéfique dans le traitement du cancer.
Inhibiteurs du BCL-2
Le this compound a été identifié comme un intermédiaire dans la synthèse du Venetoclax , un inhibiteur puissant et sélectif du BCL-2. Le BCL-2 est une protéine qui aide à contrôler la mort des cellules, et son inhibition peut conduire à la mort des cellules cancéreuses.
Stratégies d'optimisation des médicaments
Les azaindoles, y compris la 5-HYDROXY-3-METHYL-4-AZAINDOLE, sont intéressants en termes de stratégies d'optimisation des médicaments . La modification de la règle des cinq de Lipinski, la solubilité, le pK A et la lipophilie, la liaison à la cible et les propriétés ADME-tox peuvent être modulées et finement ajustées en utilisant le noyau azaindole au lieu d'autres hétérocycles bicycliques fusionnés .
Orientations Futures
The future directions for “3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol” and its derivatives are promising. They have been developing as a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR with development prospects . Furthermore, compound 4h with low molecular weight would be an appealing lead compound which was beneficial to the subsequent optimization .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used in the design of kinase inhibitors .
Biochemical Pathways
Azaindoles have been found to modulate various signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Modification of lipinski’s rule of five, solubility, pk a and lipophilicity, target binding and adme-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Result of Action
Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Analyse Biochimique
Biochemical Properties
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors, which are crucial in various cellular processes such as cell proliferation, differentiation, and survival . The compound binds to the receptor’s active site, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol interacts with other biomolecules, including proteins involved in cell signaling and gene expression regulation.
Cellular Effects
The effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol on cells are profound. It influences cell function by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are essential for cell growth and survival. By inhibiting these pathways, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol can induce apoptosis in cancer cells, reduce cell proliferation, and inhibit metastasis. Furthermore, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . For example, by inhibiting fibroblast growth factor receptors, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction. Additionally, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, localization to the nucleus allows 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol to interact with transcription factors and influence gene expression.
Propriétés
IUPAC Name |
3-methyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-9-6-2-3-7(11)10-8(5)6/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXUXRXTYJKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


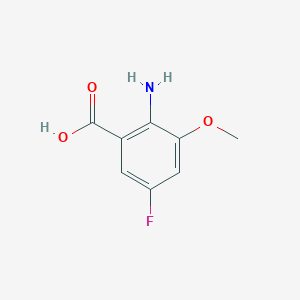
![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)
![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

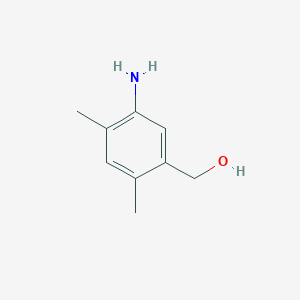
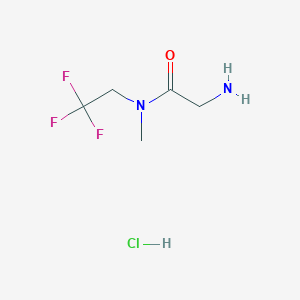

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)
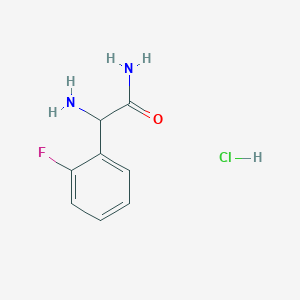
![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)
